![molecular formula C13H23N3O5 B14640090 Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate CAS No. 55085-72-8](/img/structure/B14640090.png)
Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate: is a complex organic compound that belongs to the class of fatty acid methyl esters These compounds are characterized by the esterification of a fatty acid with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate typically involves the esterification of nonanoic acid with methanol in the presence of an acid catalyst. The carbamoylhydrazinylidene group is introduced through a subsequent reaction involving hydrazine derivatives and appropriate acylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes steps such as esterification, purification, and final product isolation. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nonanoate chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoylhydrazinylidene group, potentially converting it into different functional groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate is used as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Its ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: In medicine, research is focused on its potential therapeutic applications. The compound’s structure suggests it could be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Industrially, the compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for applications requiring specific chemical functionalities.
作用机制
The mechanism of action of Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate involves its interaction with molecular targets such as enzymes and receptors. The carbamoylhydrazinylidene group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The nonanoate chain may also contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Methyl nonanoate: A simpler ester with a nonanoate backbone but lacking the carbamoylhydrazinylidene group.
Methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate: A more complex ester with additional sugar moieties.
Uniqueness: Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate is unique due to the presence of the carbamoylhydrazinylidene group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making the compound valuable in research and potential therapeutic applications.
属性
CAS 编号 |
55085-72-8 |
|---|---|
分子式 |
C13H23N3O5 |
分子量 |
301.34 g/mol |
IUPAC 名称 |
methyl 9-[2-(carbamoylhydrazinylidene)acetyl]oxynonanoate |
InChI |
InChI=1S/C13H23N3O5/c1-20-11(17)8-6-4-2-3-5-7-9-21-12(18)10-15-16-13(14)19/h10H,2-9H2,1H3,(H3,14,16,19) |
InChI 键 |
HBFRISMJLMSHPC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCCCCCOC(=O)C=NNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



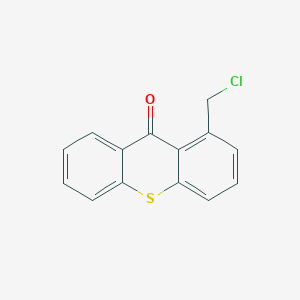
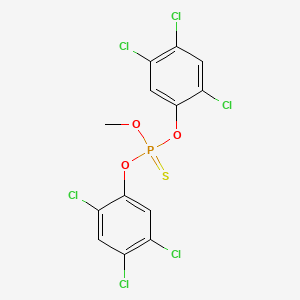
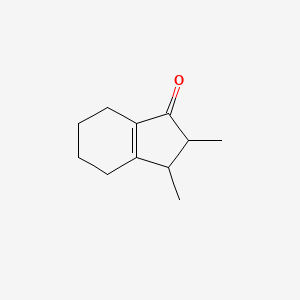
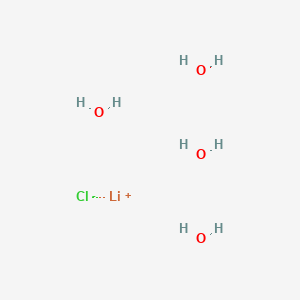
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
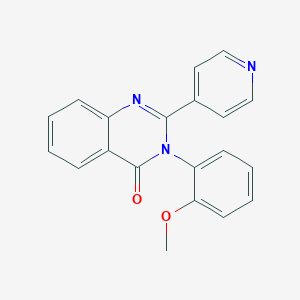

![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)


![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
methanone](/img/structure/B14640087.png)
